4-tert-Butyl-N'-hydroxy-benzamidine: Comprehensive Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
4-tert-Butyl-N'-hydroxy-benzamidine: Comprehensive Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic substitution of labile functional groups with metabolically stable bioisosteres is a foundational principle. 4-tert-Butyl-N'-hydroxy-benzamidine (CAS: 175204-39-4), also known as 4-tert-butylbenzamidoxime, serves as a critical bifunctional intermediate in this paradigm [1]. Combining the steric bulk and lipophilicity of a para-tert-butylphenyl moiety with the versatile reactivity of an amidoxime, this compound is primarily utilized as a precursor for 1,2,4-oxadiazole heterocycles [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its synthesis and downstream application.
Structural Significance & Physicochemical Properties
The molecular architecture of 4-tert-Butyl-N'-hydroxy-benzamidine is defined by two key domains:
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The para-tert-Butyl Group: This bulky, highly lipophilic substituent significantly increases the overall partition coefficient (logP) of the molecule. In medicinal chemistry, placing a tert-butyl group at the para position of a phenyl ring is a classic tactic to block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at that site, thereby extending the biological half-life of the resulting drug candidate.
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The Amidoxime Moiety: The N'-hydroxy-benzamidine functional group provides a unique nucleophilic profile. The ambidentate nature of the amidoxime allows it to act as an internal nucleophile during cyclization reactions, making it an ideal precursor for heterocyclic bioisosteres [3].
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and predicted physicochemical properties critical for formulation and synthetic planning [1].
| Property | Value | Clinical/Synthetic Relevance |
| CAS Registry Number | 175204-39-4 | Standard identifier for procurement and safety tracking. |
| Molecular Formula | C11H16N2O | Defines stoichiometry for synthetic equivalents. |
| Molecular Weight | 192.26 g/mol | Low MW allows for downstream fragment elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 192.126 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| Polar Surface Area (PSA) | 58.6 Ų | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| SMILES String | CC(C)(C)C1=CC=C(C=C1)C(=NO)N | Computational modeling and structural database querying. |
Chemical Reactivity & Mechanistic Pathways
The primary utility of 4-tert-Butyl-N'-hydroxy-benzamidine lies in its conversion into 1,2,4-oxadiazoles . These five-membered heterocycles are highly prized as hydrolytically stable bioisosteres for esters and amides.
The transformation relies on a two-step cascade:
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O-Acylation: The amidoxime reacts with an acyl chloride (or activated carboxylic acid) in the presence of a base. The oxygen of the hydroxylamine group is the most nucleophilic site, leading to an O-acylamidoxime intermediate.
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Cyclodehydration: Upon the application of thermal energy or dehydrating agents, the nitrogen atom of the amidine attacks the carbonyl carbon of the newly formed ester. Subsequent elimination of a water molecule yields the thermodynamically stable, aromatic 1,2,4-oxadiazole ring [2].
Mechanistic pathway for the cyclization of amidoximes into 1,2,4-oxadiazoles.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to empower the chemist to troubleshoot and optimize.
Protocol 1: Synthesis of 4-tert-Butyl-N'-hydroxy-benzamidine
This protocol details the conversion of 4-tert-butylbenzonitrile to the title amidoxime [2, 3].
Step-by-Step Methodology:
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Preparation of the Reagent Matrix: In a round-bottom flask, dissolve 10.0 mmol of 4-tert-butylbenzonitrile in 10 mL of ethanol.
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Causality: Ethanol is chosen because it solubilizes the highly lipophilic nitrile while remaining miscible with the aqueous base required in the next step.
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Base/Nucleophile Activation: In a separate beaker, dissolve 20.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol of potassium carbonate (K₂CO₃) in 5 mL of deionized water.
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Causality: K₂CO₃ is strictly required to neutralize the hydrochloride salt, liberating the free, nucleophilic hydroxylamine base in situ.
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Addition and Reflux: Add the aqueous solution dropwise to the ethanolic nitrile solution over 10 minutes under vigorous stirring. Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours.
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Causality: The cyano carbon is electrophilic but relatively unreactive at room temperature. Refluxing provides the necessary activation energy to drive the nucleophilic addition of the hydroxylamine nitrogen.
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Workup and Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Suspend the resulting aqueous slurry in 50 mL of ethyl acetate, wash with brine (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the solid amidoxime.
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Validation: The product should present as a white/off-white powder. Successful conversion can be validated via LC-MS, looking for the [M+H]+ peak at m/z 193.13.
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Protocol 2: Conversion to a 1,2,4-Oxadiazole Derivative
This protocol outlines the transformation of the synthesized amidoxime into a stable bioisostere [2].
Step-by-Step Methodology:
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O-Acylation: Suspend 1.0 mmol of 4-tert-Butyl-N'-hydroxy-benzamidine and 2.2 mmol of dry K₂CO₃ in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.1 mmol of the desired acyl chloride dropwise at 0°C, then allow to warm to room temperature.
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Causality: Anhydrous DCM and a nitrogen atmosphere are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride by ambient moisture.
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Cyclodehydration: Once TLC indicates complete consumption of the amidoxime (typically 1–2 hours), add 1.0 g of silica gel (60–120 mesh) directly to the reaction mixture and remove the DCM under reduced pressure.
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Thermal Activation: Transfer the silica-supported intermediate to a sealed vessel and heat to 110°C (or subject to microwave irradiation) for 1 hour.
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Causality: While O-acylation is rapid at room temperature, the subsequent cyclization requires thermal energy to overcome the activation barrier of driving off a water molecule. The silica gel acts as both a solid support and a mild Lewis acid/desiccant to facilitate dehydration.
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Purification: Elute the product from the silica gel using a gradient of hexane/ethyl acetate.
Synthetic workflow from 4-tert-butylbenzonitrile to 1,2,4-oxadiazole derivatives.
References
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PubChem Compound Summary for CID 334851 , National Center for Biotechnology Information. Available at:[Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines , PubMed Central (PMC). Available at:[Link]
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Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology , Organic Process Research & Development, ACS Publications. Available at:[Link]
